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Tert-butyl N-(3-chlorocyclobutyl)carbamate

Catalog No.
S2939039
CAS No.
2551117-01-0
M.F
C9H16ClNO2
M. Wt
205.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(3-chlorocyclobutyl)carbamate

CAS Number

2551117-01-0

Product Name

Tert-butyl N-(3-chlorocyclobutyl)carbamate

IUPAC Name

tert-butyl N-(3-chlorocyclobutyl)carbamate

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

KNWBCAPMZWECQF-LJGSYFOKSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)Cl

solubility

not available

Tert-butyl N-(3-chlorocyclobutyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a 3-chlorocyclobutyl moiety attached to a carbamate functional group. This compound is notable for its potential applications in synthetic organic chemistry, particularly in the protection of amines during

  • Substitution Reactions: The chlorine atom in the 3-chlorocyclobutyl moiety can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, modifying its functional groups and properties.

The synthesis of tert-butyl N-(3-chlorocyclobutyl)carbamate generally involves the following steps:

  • Reaction of tert-butyl carbamate with 3-chlorocyclobutylamine: This reaction is typically facilitated by a base such as triethylamine and may involve coupling agents like di-tert-butyl dicarbonate.
  • Solvent Use: Common solvents for this reaction include dichloromethane, and it is usually conducted at room temperature to optimize yield and purity.
  • Purification: Post-reaction purification methods include recrystallization or chromatography to ensure high-quality product recovery.

Tert-butyl N-(3-chlorocyclobutyl)carbamate primarily finds applications in:

  • Synthetic Organic Chemistry: It serves as a protecting group for amines, allowing chemists to selectively manipulate other functional groups without affecting the amine.
  • Pharmaceutical Development: Its unique structural features may lend themselves to novel drug design, especially in targeting specific biochemical pathways.

Several compounds share structural similarities with tert-butyl N-(3-chlorocyclobutyl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl carbamateSimple tert-butyl groupCommonly used as an amine protecting group
Benzyl carbamateBenzyl group instead of cyclobutylDifferent stability and removal conditions
Phenyl carbamatePhenyl ring instead of cyclobutylVaries in reactivity and stability compared to tert-butyl
Tert-butyl (3-oxocyclopentyl)carbamateContains a cyclopentane structureUnique for its application in cyclopentane derivatives
Tert-butyl (4-oxobutan-2-yl)carbamateOxo group on butane chainDifferent reactivity profile compared to cyclobutanes

Uniqueness: Tert-butyl N-(3-chlorocyclobutyl)carbamate stands out due to its 3-chlorocyclobutyl moiety, which imparts distinct reactivity and stability characteristics compared to other carbamates. This makes it particularly advantageous in synthetic applications where selective protection and deprotection of amines are critical .

XLogP3

2.1

Dates

Last modified: 04-14-2024

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